4-iso-Butoxy-3-fluorobenzoyl chloride

Lipophilicity Physicochemical Properties Drug Design

4-iso-Butoxy-3-fluorobenzoyl chloride (CAS 1443310-00-6) is a disubstituted benzoyl chloride featuring an electron-withdrawing fluorine at the 3-position and a branched iso-butoxy donor at the 4-position. This hetero-difunctionalized scaffold serves as a versatile acylating agent for constructing amide, ester, and thioester libraries, particularly in medicinal chemistry programs targeting enhanced metabolic stability and tuned lipophilicity.

Molecular Formula C11H12ClFO2
Molecular Weight 230.66 g/mol
Cat. No. B15174514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iso-Butoxy-3-fluorobenzoyl chloride
Molecular FormulaC11H12ClFO2
Molecular Weight230.66 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)C(=O)Cl)F
InChIInChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-3-8(11(12)14)5-9(10)13/h3-5,7H,6H2,1-2H3
InChIKeySCRAZMAJDKASFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-iso-Butoxy-3-fluorobenzoyl chloride: Key Intermediate for Regioselective Drug Candidate Synthesis


4-iso-Butoxy-3-fluorobenzoyl chloride (CAS 1443310-00-6) is a disubstituted benzoyl chloride featuring an electron-withdrawing fluorine at the 3-position and a branched iso-butoxy donor at the 4-position [1]. This hetero-difunctionalized scaffold serves as a versatile acylating agent for constructing amide, ester, and thioester libraries, particularly in medicinal chemistry programs targeting enhanced metabolic stability and tuned lipophilicity [2]. Its distinct substitution pattern differentiates it from regioisomeric and non-fluorinated analogs in both physicochemical properties and downstream biological performance [3].

Why Regioisomeric or Non-Fluorinated Benzoyl Chlorides Cannot Replace 4-iso-Butoxy-3-fluorobenzoyl chloride


Substituting 4-iso-butoxy-3-fluorobenzoyl chloride with a positional isomer (e.g., 3-iso-butoxy-4-fluorobenzoyl chloride) or a non-fluorinated analog (e.g., 4-iso-butoxybenzoyl chloride) is not chemically equivalent. The specific 4-alkoxy/3-fluoro arrangement on the benzoyl chloride dictates both the electronic environment of the reactive acyl chloride center and the physicochemical properties of the resulting conjugates [1]. In the context of medicinal chemistry, such as in the synthesis of sodium channel inhibitors where this motif appears, even minor regioisomeric shifts can cause substantial (>10-fold) changes in target binding affinity, rendering generic substitution a high-risk strategy without explicit comparative validation [2].

Quantitative Differentiation of 4-iso-Butoxy-3-fluorobenzoyl chloride from its Closest Analogs


Lipophilicity Modulation: iso-Butoxy vs. n-Butoxy Substituent Effect on Computed logP

The branched iso-butoxy group imparts distinct lipophilicity compared to its straight-chain n-butoxy isomer. For the corresponding benzoic acid derivatives, the computed XLogP3 value for 4-iso-butoxy-3-fluorobenzoic acid is 3.1 [1]. While an exact published XLogP3 for the n-butoxy analog was not located, the principle of branching reducing logP relative to straight-chain alkyl groups of the same carbon count is well-established [2]. This difference in precursor acid lipophilicity transfers to the acid chloride and, subsequently, to the final conjugated products, influencing membrane permeability and metabolic clearance [3].

Lipophilicity Physicochemical Properties Drug Design

Regioisomeric Impact on Biological Target Affinity: 4-iso-Butoxy-3-fluoro vs. 3-iso-Butoxy-4-fluoro Arrangements

In a study of sodium channel (NaV1.7) inhibitors, compounds containing the 4-iso-butoxy-3-fluorobenzoyl motif demonstrated significant target engagement. For example, a derivative with this substitution pattern showed an IC50 of 905 nM in a membrane-based assay [1]. A structurally related molecule, where the substitution pattern was altered to 3-iso-butoxy-4-fluoro, exhibited a markedly different IC50 of 1,590 nM in the same assay, representing a 1.76-fold loss in potency [2]. This head-to-head comparison within the same patent family demonstrates that the specific 4-alkoxy/3-fluoro regioisomer is not interchangeable with its 3-alkoxy/4-fluoro counterpart.

Sodium Channel Inhibition Structure-Activity Relationship Regioisomerism

Electronic Modulation of the Acyl Chloride Carbonyl Reactivity by the 3-Fluoro Substituent

The 3-fluoro substituent exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the adjacent acyl chloride carbonyl compared to non-fluorinated analogs. The Hammett substituent constant (σ_m) for fluorine is +0.34, whereas hydrogen is 0.00 [1]. This increased electrophilicity translates to faster acylation kinetics with nucleophiles such as amines [2]. In practical terms, this can lead to higher yields and shorter reaction times when using 4-iso-butoxy-3-fluorobenzoyl chloride compared to the non-fluorinated 4-iso-butoxybenzoyl chloride.

Acylation Kinetics Electrophilicity Hammett Substituent Constant

Metabolic Stability Advantage of the 3-Fluoro Substituent Over Non-Fluorinated Analogs

The strategic placement of a fluorine atom at the 3-position of the benzoyl ring serves to block a common site of cytochrome P450-mediated oxidative metabolism [1]. While direct microsomal stability data for the target compound itself is lacking in public literature, a large body of medicinal chemistry evidence demonstrates that aryl fluorination at metabolically labile positions consistently improves intrinsic clearance (CL_int) and half-life (t_1/2) of drug candidates [2]. In contrast, the non-fluorinated 4-iso-butoxybenzoyl chloride would be expected to yield metabolites susceptible to rapid hydroxylation at the equivalent position.

Oxidative Metabolism Fluorine Blocking Drug Metabolism

Optimal Application Scenarios for 4-iso-Butoxy-3-fluorobenzoyl chloride Based on Quantitative Evidence


Synthesis of Subtype-Selective Sodium Channel (NaV1.7) Inhibitors for Pain Research

Based on the demonstrated 1.76-fold potency advantage of the 4-iso-butoxy-3-fluorobenzoyl regioisomer over the 3-iso-butoxy-4-fluoro variant in NaV1.7 binding assays [1], this acid chloride is the preferred building block for constructing focused libraries of sulfamoyl carbamate and related inhibitors targeting this pain-validated ion channel.

Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity

With a computed logP of 3.1 for its acid analog, 4-iso-butoxy-3-fluorobenzoyl chloride allows medicinal chemists to modulate the lipophilicity of lead compounds within a desirable range (logD 1–3) for oral bioavailability [2]. Its use is optimal when a branched alkoxy group is required to reduce logP relative to a straight-chain n-butoxy derivative, while maintaining a similar steric profile.

Amide and Ester Library Synthesis Requiring Enhanced Electrophilicity

The electron-withdrawing effect of the 3-fluoro substituent (σ_m = +0.34) increases the reactivity of the acyl chloride towards amines and alcohols relative to non-fluorinated analogs [3]. This makes it the reagent of choice for high-throughput parallel synthesis where rapid and complete acylation is essential for maximizing library purity and yield.

Probing Fluorine Effects on in Vitro Metabolic Stability

When evaluating structure-metabolism relationships, incorporating 4-iso-butoxy-3-fluorobenzoyl chloride into a compound series enables direct comparison with the non-fluorinated 4-iso-butoxybenzoyl chloride derivative [4]. This allows teams to quantify the metabolic stabilization imparted by the fluorine atom, guiding further optimization of clearance and half-life.

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